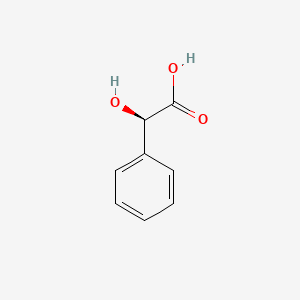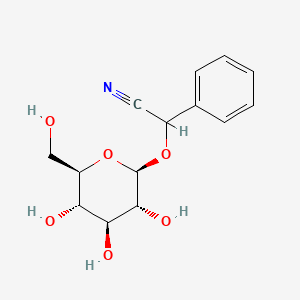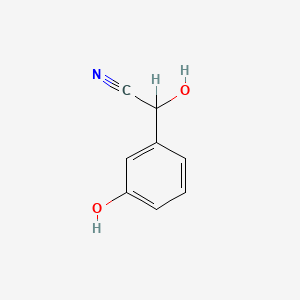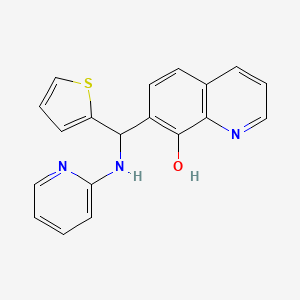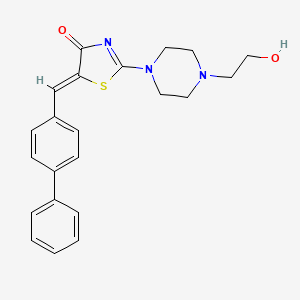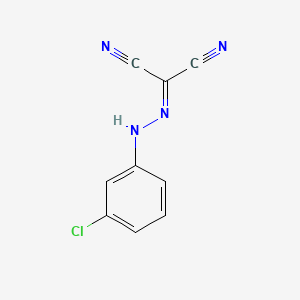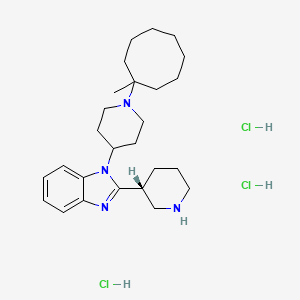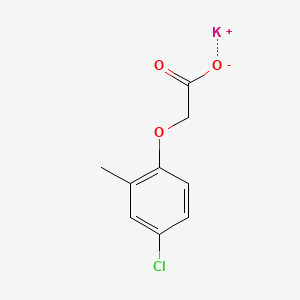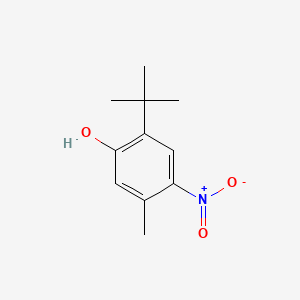![molecular formula C13H22BrNO2 B1676025 [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide CAS No. 15382-66-8](/img/structure/B1676025.png)
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide: is a bioactive chemical compound with the molecular formula C13H22BrNO2 and a molecular weight of 304.22 g/mol . This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide involves several steps. The primary synthetic route includes the reaction of m-Anisidine with 4-(2-ethylbutoxy) bromide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles such as hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide can be compared with other similar compounds such as:
m-Anisidine: The parent compound without the 4-(2-ethylbutoxy) group.
4-(2-ethylbutoxy) Aniline: A similar compound with a different substitution pattern.
Hydrobromide Salts: Other hydrobromide salts of aromatic amines.
The uniqueness of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
15382-66-8 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
4-(2-ethylbutoxy)-3-methoxyaniline;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H |
InChI Key |
AHBRGOKIYUKMJD-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-] |
Canonical SMILES |
CCC(CC)COC1=C(C=C(C=C1)N)OC.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


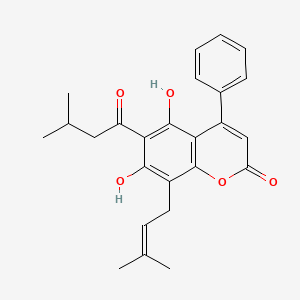
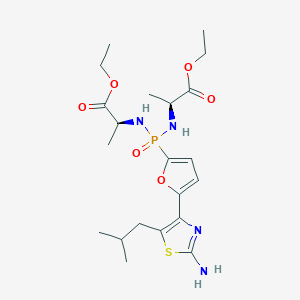
![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)
